Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, including ethyl, dichlorophenyl, and thioether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thioether-Containing Pyrimidines: Compounds with thioether groups attached to the pyrimidine ring, which also show potential in medicinal chemistry.
Dichlorophenyl-Substituted Pyrimidines: These compounds have dichlorophenyl groups and are studied for their pharmacological effects.
Uniqueness
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 4-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)12-8(2)19-16(24)21-14(12)26-7-11(22)20-10-6-4-5-9(17)13(10)18/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICAAZGCOBWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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